N-(3-ethoxypropyl)thian-4-amine
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Overview
Description
N-(3-ethoxypropyl)thian-4-amine is an organic compound with the molecular formula C10H21NOS and a molecular weight of 203.34 g/mol . This compound is characterized by the presence of a thian-4-amine core with an ethoxypropyl substituent. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-ethoxypropyl)thian-4-amine typically involves the reaction of thian-4-amine with 3-ethoxypropyl halide under basic conditions. The reaction proceeds via nucleophilic substitution, where the amine group of thian-4-amine attacks the electrophilic carbon of the 3-ethoxypropyl halide, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically carried out in large reactors with efficient mixing and temperature control to optimize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
N-(3-ethoxypropyl)thian-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: The ethoxypropyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Various substituted thian-4-amine derivatives.
Scientific Research Applications
N-(3-ethoxypropyl)thian-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-(3-ethoxypropyl)thian-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-(3-ethoxypropyl)thian-4-amine: Unique due to its specific substituent and core structure.
N-(2-ethoxyethyl)thian-4-amine: Similar structure but with a different substituent length.
N-(3-methoxypropyl)thian-4-amine: Similar structure but with a different substituent group.
Uniqueness
This compound stands out due to its specific ethoxypropyl substituent, which imparts unique chemical and physical properties. This makes it particularly valuable in certain research and industrial applications where these properties are advantageous .
Properties
Molecular Formula |
C10H21NOS |
---|---|
Molecular Weight |
203.35 g/mol |
IUPAC Name |
N-(3-ethoxypropyl)thian-4-amine |
InChI |
InChI=1S/C10H21NOS/c1-2-12-7-3-6-11-10-4-8-13-9-5-10/h10-11H,2-9H2,1H3 |
InChI Key |
HOMXMPRLXOYTBL-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCCNC1CCSCC1 |
Origin of Product |
United States |
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